

spectroscopic analysis of Diethanolammonium linoleate (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: *Diethanolammonium linoleate*

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Spectroscopic Analysis of Diethanolammonium Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Diethanolammonium linoleate**, a compound of interest in various research and development applications. The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and analysis.

Spectroscopic Data

The spectroscopic data for **Diethanolammonium linoleate** is summarized below. The data for ^1H NMR and FTIR are based on experimental findings, while the ^{13}C NMR and Mass Spectrometry data are predicted based on the known spectral characteristics of its constituent ions, diethanolammonium and linoleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Diethanolammonium Linoleate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.35	m	4H	-CH=CH- (Linoleate)
3.84	t	2H	-CH ₂ -OH (Diethanolammonium)
3.78	t	2H	-CH ₂ -OH (Diethanolammonium)
3.55	t	2H	-CH ₂ -N- (Diethanolammonium)
3.50	t	2H	-CH ₂ -N- (Diethanolammonium)
2.77	t	2H	=CH-CH ₂ -CH= (Linoleate)
2.39	t	2H	-CH ₂ -COO ⁻ (Linoleate)
2.04	q	4H	-CH ₂ -CH= (Linoleate)
1.62	m	2H	-CH ₂ -CH ₂ -COO ⁻ (Linoleate)
1.29	m	14H	-(CH ₂) ₇ - (Linoleate)
0.88	t	3H	-CH ₃ (Linoleate)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Diethanolammonium Linoleate**

Chemical Shift (δ) ppm	Assignment
~180	-COO ⁻ (Linoleate)
~130	-CH=CH- (Linoleate)
~128	-CH=CH- (Linoleate)
~60	-CH ₂ -OH (Diethanolammonium)
~51	-CH ₂ -N- (Diethanolammonium)
~34	-CH ₂ -COO ⁻ (Linoleate)
~32	-(CH ₂) _n - (Linoleate)
~29	-(CH ₂) _n - (Linoleate)
~27	-(CH ₂) _n - (Linoleate)
~26	=CH-CH ₂ -CH= (Linoleate)
~25	-(CH ₂) _n - (Linoleate)
~23	-CH ₂ -CH ₃ (Linoleate)
~14	-CH ₃ (Linoleate)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for **Diethanolammonium Linoleate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad	O-H stretch (Diethanolammonium), N-H stretch (secondary amine)
~2925	Strong	C-H stretch (aliphatic, Linoleate)
~2855	Strong	C-H stretch (aliphatic, Linoleate)
~1630	Strong	C=O stretch (carboxylate, Linoleate)
~1560	Medium	N-H bend (secondary amine)
~1465	Medium	C-H bend (aliphatic)
~1070	Medium	C-N stretch (Diethanolammonium)
~1030	Medium	C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Diethanolammonium Linoleate** (ESI-MS)

m/z	Ion
279.23	[Linoleic acid - H] ⁻
106.08	[Diethanolamine + H] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Diethanolammonium linoleate**.

NMR Spectroscopy

Given that **Diethanolammonium linoleate** is an ionic liquid, specific considerations are necessary for NMR analysis.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of **Diethanolammonium linoleate** in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are recommended.
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

FTIR Spectroscopy

As **Diethanolammonium linoleate** is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is the most suitable method for FTIR analysis.^[1]

Instrumentation:

- An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of **Diethanolammonium linoleate** directly onto the center of the ATR crystal.

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry

Electrospray Ionization (ESI) is the preferred method for the analysis of ionic compounds like **Diethanolammonium linoleate**.

Instrumentation:

- A mass spectrometer equipped with an ESI source.

Sample Preparation:

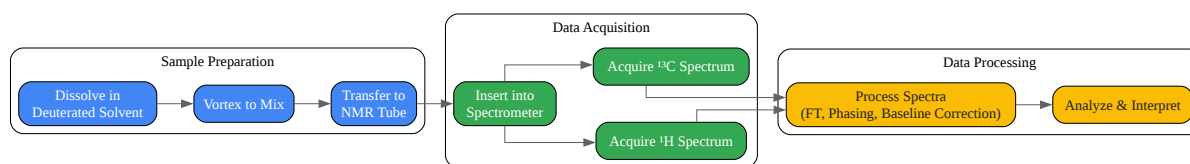
- Prepare a dilute solution of **Diethanolammonium linoleate** (approximately $1\text{-}10\text{ }\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. [\[2\]](#)[\[3\]](#)
- The addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a volatile base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization, but may not be necessary for this pre-formed salt.

Data Acquisition:

- Positive Ion Mode: The diethanolammonium cation ($[\text{C}_4\text{H}_{12}\text{NO}_2]^+$) is expected to be observed at m/z 106.08.
- Negative Ion Mode: The linoleate anion ($[\text{C}_{18}\text{H}_{31}\text{O}_2]^-$) is expected to be observed at m/z 279.23.
- The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal intensity and stability.

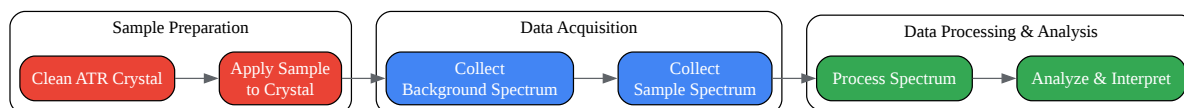
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



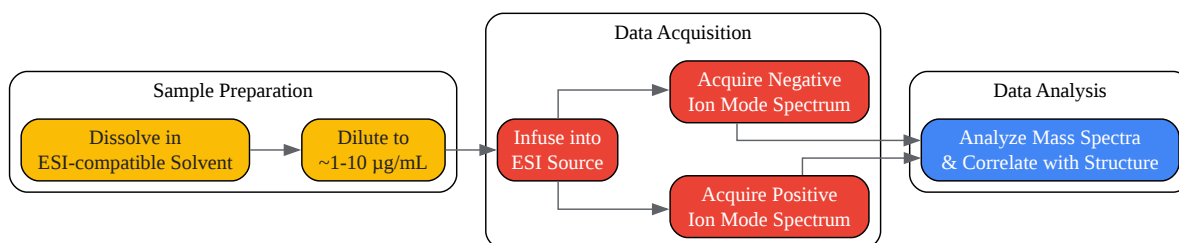
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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for FTIR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometry Analysis.

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